N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine
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Overview
Description
N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine is a complex organic compound that features a naphthalene ring system substituted with a phenyl group and a brominated diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine typically involves multiple steps:
Formation of the Brominated Diethylamino Phenyl Intermediate: This step involves the bromination of 4-(diethylamino)phenyl using a brominating agent such as N-bromosuccinimide (NBS) under radical conditions.
Condensation Reaction: The brominated intermediate is then subjected to a condensation reaction with N-phenylnaphthalen-1-amine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. The brominated diethylamino phenyl group can participate in various binding interactions, while the naphthalene ring system provides a rigid framework that can influence the compound’s overall activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-[2-chloro-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine: Similar structure but with a chlorine atom instead of bromine.
N-[(E)-[2-bromo-4-(dimethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine: Similar structure but with a dimethylamino group instead of diethylamino.
Uniqueness
N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine is unique due to the presence of both the brominated diethylamino phenyl group and the naphthalene ring system. This combination of structural features imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications .
Properties
CAS No. |
94089-08-4 |
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Molecular Formula |
C27H26BrN3 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C27H26BrN3/c1-3-30(4-2)24-18-17-22(26(28)19-24)20-29-31(23-13-6-5-7-14-23)27-16-10-12-21-11-8-9-15-25(21)27/h5-20H,3-4H2,1-2H3/b29-20+ |
InChI Key |
BWQOPJOHNCAMOY-ZTKZIYFRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)Br |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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